molecular formula C18H16FN3O4S B11209513 methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

Cat. No.: B11209513
M. Wt: 389.4 g/mol
InChI Key: VAFHGLODUSTALR-UHFFFAOYSA-N
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Description

METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a fluorophenyl group, and a formamidoacetate moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzyl halide.

    Attachment of the Formamidoacetate Moiety: The final step involves the coupling of the formamidoacetate group to the thienopyrimidine core, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-BROMO-3-FLUOROPHENYL)ACETATE: This compound shares a similar fluorophenyl group but differs in other structural aspects.

    3-(2-ETHYL-4-{2-[2-(4-FLUOROPHENYL)-5-…: Another compound with a fluorophenyl group, but with different functional groups and core structure.

Uniqueness

METHYL 2-({3-[(3-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[3-[(3-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]acetate

InChI

InChI=1S/C18H16FN3O4S/c1-10-14-17(27-15(10)16(24)20-7-13(23)26-2)21-9-22(18(14)25)8-11-4-3-5-12(19)6-11/h3-6,9H,7-8H2,1-2H3,(H,20,24)

InChI Key

VAFHGLODUSTALR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)F)C(=O)NCC(=O)OC

Origin of Product

United States

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